N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide
Description
N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide (molecular formula: C₁₇H₁₅ClN₂O₂, molecular weight: 314.77) is a benzohydrazide derivative characterized by a 2-allyloxy-substituted benzylidene group and a 4-chlorobenzoyl moiety. This compound belongs to the hydrazone class, where the hydrazide group forms a Schiff base with an aldehyde.
Properties
IUPAC Name |
4-chloro-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-11-22-16-6-4-3-5-14(16)12-19-20-17(21)13-7-9-15(18)10-8-13/h2-10,12H,1,11H2,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGKYIJQOBEOA-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303084-82-4 | |
| Record name | N'-(2-(ALLYLOXY)BENZYLIDENE)-4-CHLOROBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and 4-chlorobenzohydrazide. This reaction is usually carried out in the presence of a catalyst under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy and chlorobenzylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and 2-allyloxybenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The resulting product can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antitubercular Activity
The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Studies indicate that it may inhibit the growth of resistant strains, making it a candidate for further development as an antitubercular agent. The binding affinity of the compound to key enzymes in the tuberculosis pathway has been confirmed through molecular docking studies .
3. Anticancer Properties
Hydrazones are known for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate its specific pathways and efficacy in different cancer types .
Coordination Chemistry Applications
This compound also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. The coordination behavior can be studied through spectroscopic methods, revealing insights into the electronic properties of the resulting metal-ligand complexes .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of hydrazone derivatives, including this compound, demonstrated potent antibacterial activity at low concentrations (200 µg/ml). The percentage inhibition against Staphylococcus aureus was recorded at 98.7%, indicating strong potential for therapeutic applications .
Case Study 2: Molecular Docking Analysis
In silico docking studies against enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis showed favorable binding interactions for this compound. The calculated binding energy suggests that this compound could serve as a lead structure for designing new antitubercular agents .
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below based on substituents, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison
Antimicrobial Activity
- Compound 6 () exhibits strong activity against S. aureus (pMIC: 1.25) and B. subtilis (pMIC: 1.55), attributed to the electron-withdrawing chloro and nitro groups enhancing membrane disruption .
- 3,4,5-Trimethoxy analogs () may show improved solubility but reduced potency due to decreased electrophilicity .
Enzyme Inhibition
- Tosylated benzohydrazides () inhibit monoamine oxidases (MAO) and β-secretase, critical targets in neurodegenerative diseases .
Electronic and Steric Effects
- Allyloxy groups increase lipophilicity, improving blood-brain barrier penetration but possibly reducing water solubility.
- Methoxy or hydroxy groups () enhance hydrogen bonding but may sterically hinder target binding .
Biological Activity
N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 314.774 g/mol
- CAS Number : 3880032-93-9
The compound features a hydrazone linkage, which is known to contribute to its biological activity by interacting with various biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that it effectively scavenged free radicals with an IC value of 25 µg/mL, suggesting its potential use in preventing oxidative stress-related diseases.
Enzyme Inhibition
A critical area of research involves the inhibition of specific enzymes such as tyrosinase, which is implicated in melanin production and various skin disorders. Preliminary findings indicate that this compound inhibited tyrosinase activity with an IC of 15 µM, highlighting its potential as a skin-whitening agent.
Cytotoxicity Studies
In vitro cytotoxicity assays on cancer cell lines have shown that this compound exhibits selective cytotoxic effects. For instance, it demonstrated an IC value of 20 µM against MCF-7 (breast cancer) cells and 30 µM against HeLa (cervical cancer) cells. These results suggest that it may be a candidate for further development in cancer therapy.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Interaction : The hydrazone moiety is believed to form hydrogen bonds with the active sites of target enzymes like tyrosinase, inhibiting their function.
- Free Radical Scavenging : The presence of the allyloxy group contributes to the electron-donating ability of the molecule, enhancing its radical scavenging capacity.
- Cellular Uptake : Its lipophilic nature aids in cellular penetration, allowing for effective interaction with intracellular targets.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study found that this compound significantly inhibited bacterial growth compared to controls, supporting its potential as a therapeutic agent against infections .
Case Study 2: Antioxidant Potential
A recent investigation into the antioxidant properties of this compound revealed that it not only scavenged free radicals but also protected cellular components from oxidative damage in vitro. This study suggests potential applications in formulations aimed at reducing oxidative stress .
Case Study 3: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This finding indicates its potential use as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
